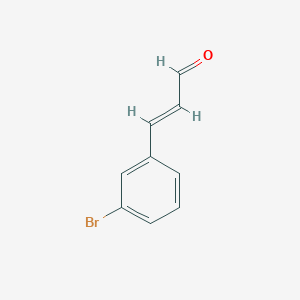

3-(3-Bromophenyl)acrylaldehyde

Description

Properties

IUPAC Name |

(E)-3-(3-bromophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICJGJJHIQBWJR-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Intermediate

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(3-Bromophenyl)acrylaldehyde

This compound, also known as 3-bromocinnamaldehyde, is a bifunctional organic compound that has garnered significant attention from the scientific community.[1] Its structure is characterized by an α,β-unsaturated aldehyde (enal) system conjugated to a phenyl ring bearing a bromine atom at the meta-position. This specific arrangement of functional groups imparts a unique reactivity profile, establishing the molecule as a highly versatile building block in organic synthesis and a valuable scaffold in medicinal chemistry.[1][2] The retention of the enal moiety is often a critical structural feature for biological activity, enabling the molecule to act as a covalent inhibitor by targeting nucleophilic residues in proteins.[1] This guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of this compound, providing researchers and drug development professionals with a technical overview grounded in established scientific principles.

Part 1: Core Physicochemical and Structural Properties

The utility of any chemical compound is fundamentally dictated by its intrinsic properties. This compound's character is defined by the interplay between its aromatic and aliphatic components, predominantly in the (E)-stereoisomeric form, which is more thermodynamically stable.[1][3] The electron-withdrawing nature of the bromine atom and the aldehyde group influences the electron density of the aromatic ring and the conjugated system, which is pivotal to its reactivity.

| Property | Value | Source(s) |

| CAS Number | 15185-59-8 | [1][4] |

| Molecular Formula | C₉H₇BrO | [1][4] |

| Molecular Weight | 211.06 g/mol | [1][4] |

| IUPAC Name | (E)-3-(3-bromophenyl)prop-2-enal | [1] |

| Appearance | Pale yellow solid | [1] |

| Boiling Point | 309.7 °C (at 760 mmHg) | [1] |

| Density | 1.466 g/cm³ | [1] |

| LogP (Partition Coeff.) | 2.66 | [1] |

| InChI Key | QICJGJJHIQBWJR-DUXPYHPUSA-N | [1] |

Part 2: Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound can be achieved through several established organic reactions. The choice of method is often a strategic decision based on factors such as desired yield, scalability, cost of reagents, and tolerance of other functional groups. The most common routes start from 3-bromobenzaldehyde.[1][5]

Method Comparison:

| Method | Typical Yield | Cost | Scalability | Complexity | Causality & Insights |

| Aldol Condensation | ~57%[1] | Low | Moderate | Low | This is a cost-effective and operationally simple method, relying on readily available base catalysts. The moderate yield is often due to potential side reactions, but its simplicity makes it ideal for small-to-moderate scale synthesis.[1] |

| Heck Coupling | Up to 88%[1] | High | High | Moderate | This palladium-catalyzed reaction offers excellent yields and control. The higher cost of the catalyst and ligands is a key consideration, but it is a powerful method for large-scale synthesis where high efficiency is paramount.[1] |

| Wittig Reaction | ~83%[1] | Moderate | Moderate | High | The Wittig reaction provides excellent stereochemical control, predominantly yielding the E-isomer. However, it requires the preparation of an air-sensitive ylide and generates triphenylphosphine oxide as a byproduct, which can complicate purification.[1] |

| Yield reported for an analogous substrate. |

Protocol: Aldol-Croton Condensation

This protocol provides a self-validating system for the synthesis of this compound. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed via spectroscopic analysis.

Objective: To synthesize this compound from 3-bromobenzaldehyde and acetaldehyde.

Materials:

-

3-Bromobenzaldehyde (1.0 mmol, 185 mg)[5]

-

Acetaldehyde (40% aqueous solution, 1.2 mmol, 170 μL)

-

Sodium hydroxide (1 M solution)

-

Tetrahydrofuran (THF), anhydrous

-

Petroleum ether & Ethyl acetate (for chromatography)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.0 mmol) and dissolve in THF (3 mL).

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C. Causality: The reaction is exothermic; initial cooling controls the reaction rate and minimizes side products.

-

Base Addition: Slowly add sodium hydroxide (1 M, 1 mL) to the stirred solution.

-

Reagent Addition: Add acetaldehyde solution (1.2 mmol) dropwise to the reaction mixture.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 6 hours. Monitor the reaction's progress by TLC (e.g., using a 6:1 petroleum ether:ethyl acetate mobile phase). Self-Validation: The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Workup: Once the reaction is complete, quench it by adding 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate it under reduced pressure.

-

Chromatography: Purify the crude residue by column chromatography on silica gel, eluting with a petroleum ether:ethyl acetate gradient (e.g., starting from 10:1).

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a pale yellow solid (Expected yield: ~57%).[1]

Part 3: Spectroscopic Characterization Profile

Unambiguous structural confirmation is the cornerstone of chemical research. The following data provides the expected spectroscopic fingerprint for this compound, allowing for its precise identification.

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | Aldehyde proton (-CHO) | δ 9.7-9.8 ppm (doublet) | Highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. Coupled to the adjacent vinylic proton. |

| Vinylic protons (-CH=CH-) | δ 6.7-7.6 ppm (multiplets) | Protons are in different electronic environments. The proton β to the carbonyl is typically further downfield. A large coupling constant (J ≈ 16 Hz) would confirm the (E)-alkene geometry. | |

| Aromatic protons (Ar-H) | δ 7.3-8.0 ppm (multiplets) | Complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ 192-194 ppm | Characteristic downfield shift for an aldehyde carbonyl carbon. |

| Alkene carbons (-C=C-) | δ 128-155 ppm | The carbon β to the carbonyl is deshielded compared to the α-carbon. | |

| Aromatic carbons (Ar-C) | δ 122-138 ppm | Six distinct signals are expected, with the carbon attached to bromine (C-Br) appearing around δ 123 ppm. | |

| FT-IR | C=O stretch (aldehyde) | 1680-1700 cm⁻¹ (strong) | Conjugation with the C=C double bond lowers the frequency from a typical saturated aldehyde (~1725 cm⁻¹). |

| C=C stretch (alkene) | 1620-1640 cm⁻¹ (medium) | Characteristic of a conjugated double bond. | |

| C-Br stretch | 500-600 cm⁻¹ (medium-strong) | Falls in the fingerprint region and is a key indicator of the bromine substituent.[6] | |

| Mass Spec. | Molecular Ion (M⁺) | m/z 210 and 212 | A characteristic M/M+2 isotopic pattern with a ~1:1 ratio, which is the definitive signature of a single bromine atom. |

Part 4: Chemical Reactivity and Synthetic Utility

The dual reactivity of the aldehyde and the bromophenyl group makes this compound a powerful synthetic tool.

-

Reactions at the Aldehyde: The aldehyde can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate or reduced to the primary alcohol with sodium borohydride.[1] These transformations allow for the introduction of new functionalities while preserving the core structure.

-

Reactions at the α,β-Unsaturated System: The conjugated system is an excellent Michael acceptor.[1] This allows for 1,4-conjugate addition of nucleophiles like thiols (e.g., cysteine residues in proteins), amines, and carbanions. This reactivity is the mechanistic basis for its use as a covalent inhibitor in drug design.[1][2]

-

Reactions at the Bromophenyl Ring: The C-Br bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This enables the construction of highly complex molecular architectures, extending the scaffold in multiple vectors for structure-activity relationship (SAR) studies.

Part 5: Applications in Research and Drug Development

The unique chemical properties of this compound have positioned it as a valuable compound in several research areas.

-

Oncology Drug Discovery: As a cinnamaldehyde analogue, it belongs to a class of compounds investigated for anti-cancer properties.[1] Related structures have demonstrated potent activity against melanoma cell lines by inducing apoptosis and arresting the cell cycle.[1] Chalcone derivatives have also shown cytotoxicity against MCF-7 breast cancer cells.[1] The core mechanism often involves the enal moiety acting as a "warhead" that covalently modifies key proteins in cancer signaling pathways.[1]

-

Enzyme Inhibition Studies: The compound can serve as a substrate analogue for enzyme studies. For example, it has been used to investigate the active site of hydroxypyruvate reductase, acting as an inhibitor by mimicking the natural substrate.[1]

-

Synthetic Chemistry & Materials Science: It is a key intermediate for synthesizing more complex molecules, including heterocyclic compounds with potential bioactivity.[2] Its conjugated π-system also makes it a building block for developing novel organic materials, such as fluorescent probes and conjugated polymers.[1][2]

Part 6: Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[7][8]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][9]

-

Handling Procedures: Avoid breathing dust or vapors. Wash hands and any exposed skin thoroughly after handling.[7]

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability and to prevent potential oxidation or polymerization, it is recommended to store the compound under an inert atmosphere in a freezer (-20°C).[4][10]

Conclusion

This compound is more than a simple organic molecule; it is a versatile platform for chemical innovation. Its well-defined reactivity at three distinct sites—the aldehyde, the conjugated alkene, and the aryl bromide—provides chemists with a rich toolkit for molecular design. From the synthesis of complex natural products to the development of targeted covalent inhibitors for cancer therapy, the applications of this compound are extensive and continue to expand. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for harnessing its full potential in research and development.

References

-

Benchchem. This compound Research Compound.

-

BLD Pharm. 15185-59-8|this compound.

-

Fisher Scientific. SAFETY DATA SHEET - 3-Bromophenylacetonitrile.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - Acetamide, N-(4-bromophenyl)-.

-

Sigma-Aldrich. SAFETY DATA SHEET - Acrolein.

-

Vulcanchem. 3-(3-Bromo-4-fluorophenyl)acrylaldehyde.

-

BLD Pharmatech. (E)-Methyl 3-(3-bromophenyl)acrylate Safety Data Sheet.

-

TargetMol. (E)-3-(4-Bromophenyl)acrylaldehyde.

-

Sigma-Aldrich. (E)-3-(4-Bromophenyl)acrylaldehyde.

-

AiFChem. (E)-3-(4-Bromophenyl)acrylaldehyde.

-

BLDpharm. (E)-3-(4-Bromophenyl)acrylaldehyde.

-

The Royal Society of Chemistry. Supporting Information: A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization.

-

PubChem. 3-Bromobenzaldehyde.

-

ResearchGate. IR spectra of: (a) 3-bromobenzaldehyde (starting material)...

-

UniCA IRIS - Università degli Studi di Cagliari. Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins.

-

Guidechem. (e)-methyl 3-(3-bromophenyl)acrylate 79432-87-4.

-

ResearchGate. 1 H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile.

-

PubChemLite. (3-bromophenyl)acetaldehyde (C8H7BrO).

-

ChemicalBook. 3-Bromobenzaldehyde(3132-99-8) 1H NMR spectrum.

-

PubChem. (3-Bromophenyl)acetonitrile.

-

Asian Journal of Pharmaceutical Research and Development. Synthesis And Anti-Fungal Activity...

-

MySkinRecipes. 3-(2-Bromophenyl)acrylaldehyde.

-

MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.

-

BLD Pharm. 3-(4-Bromophenyl)acrylaldehyde.

-

ResearchGate. Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor...

-

Spectroscopy Online. Halogenated Organic Compounds.

-

National Institute of Standards and Technology. Benzenepropanal.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-(2-Bromophenyl)acrylaldehyde [myskinrecipes.com]

- 3. 3-(3-Bromo-4-fluorophenyl)acrylaldehyde () for sale [vulcanchem.com]

- 4. 15185-59-8|this compound|BLD Pharm [bldpharm.com]

- 5. 3-Bromobenzaldehyde | C7H5BrO | CID 76583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. fishersci.com [fishersci.com]

- 8. (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. (E)-3-(4-Bromophenyl)acrylaldehyde | 49678-04-8 [sigmaaldrich.cn]

An In-Depth Technical Guide to 3-(3-Bromophenyl)acrylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(3-Bromophenyl)acrylaldehyde (CAS No. 15185-59-8), a versatile intermediate with significant potential in medicinal chemistry and materials science. Drawing upon established scientific principles and field-proven insights, this document will delve into the compound's synthesis, physicochemical properties, key chemical reactions, and its burgeoning applications, particularly in the realm of drug discovery.

Core Compound Identification and Properties

This compound, also known as 3-Bromocinnamaldehyde, is an organic compound characterized by a phenyl ring substituted with a bromine atom at the meta-position, conjugated to an acrylaldehyde moiety.[1][2] This α,β-unsaturated aldehyde structure is a critical determinant of its chemical reactivity and biological activity.[1][3]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 15185-59-8 | [1][4] |

| Molecular Formula | C₉H₇BrO | [1][4] |

| Molecular Weight | 211.06 g/mol | [1][4] |

| Boiling Point | 309.7 °C (at 760 mmHg) | [1] |

| Density | 1.466 g/cm³ | [1] |

| LogP (Partition Coefficient) | 2.66 | [1] |

| Polar Surface Area | 17.07 Ų | [1] |

| InChI Key | QICJGJJHIQBWJR-DUXPYHPUSA-N | [1] |

| SMILES | C1=CC(=CC(=C1)Br)/C=C/C=O | [1] |

Synthesis and Manufacturing Pathways

The synthesis of this compound can be achieved through several established organic chemistry methodologies. The choice of a specific synthetic route often depends on factors such as desired yield, purity, scalability, and the availability of starting materials.

Common Synthetic Approaches

Two prevalent methods for the synthesis of this compound and its analogs are the Wittig reaction and the Claisen-Schmidt condensation.[1] These reactions are cornerstones of carbon-carbon double bond formation in organic synthesis.

DOT Diagram: General Synthetic Pathways

Caption: Key synthetic routes to this compound.

Experimental Protocol: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation involves the base-catalyzed reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. In the context of synthesizing this compound, 3-bromobenzaldehyde is reacted with acetaldehyde in the presence of a base.

Step-by-Step Methodology:

-

Reaction Setup: A solution of 3-bromobenzaldehyde in a suitable solvent (e.g., ethanol) is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

Base Addition: An aqueous solution of a base, such as sodium hydroxide, is slowly added to the cooled solution of the aldehyde.

-

Acetaldehyde Addition: Acetaldehyde is then added dropwise to the reaction mixture while maintaining the low temperature.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature and monitored for completion using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is acidified and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel, to yield pure this compound.

Chemical Reactivity and Key Reactions

The chemical reactivity of this compound is dominated by its α,β-unsaturated aldehyde functionality and the presence of the bromo-substituted phenyl ring.

Reactions of the Aldehyde Group:

-

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-(3-bromophenyl)acrylic acid, using common oxidizing agents like potassium permanganate or chromium trioxide.[1]

-

Reduction: The aldehyde can be selectively reduced to the corresponding alcohol, 3-(3-bromophenyl)acryl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.[1]

Reactions of the Alkene and Phenyl Ring:

-

Michael Addition: The α,β-unsaturated system is susceptible to Michael addition by various nucleophiles, including amines, thiols, and stabilized carbanions.[2][3] This reactivity is crucial for its role as a covalent inhibitor in biological systems.

-

Substitution on the Phenyl Ring: The bromine atom on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions, although this typically requires harsh reaction conditions.[1] More commonly, the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck) to form more complex molecular architectures.

DOT Diagram: Reactivity Profile

Caption: Key chemical transformations of this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block and research tool across various scientific disciplines.

-

Organic Synthesis: It is a key intermediate in the synthesis of more complex organic molecules and polymers.[1]

-

Medicinal Chemistry: The compound and its analogs have garnered significant attention for their potential therapeutic applications.[1] The α,β-unsaturated aldehyde moiety can act as a covalent inhibitor by targeting nucleophilic residues in proteins.[1] Preliminary studies on related cinnamaldehyde analogues have shown potent activity against various melanoma cell lines by inducing apoptosis and cell cycle arrest.[1]

-

Enzyme Inhibition: It can act as a substrate analog for enzymes like hydroxypyruvate reductase, leading to competitive inhibition.[1] This property is leveraged in cancer research, as overexpression of enzymes like aldehyde dehydrogenases (ALDHs) is linked to drug resistance in tumors.[2]

-

Materials Science: The extended π-conjugation in this molecule makes it a candidate for the development of novel conjugated organic systems and fluorescent probes.[3]

Comparative Analysis with Isomeric Analogs

The position of the bromine substituent on the phenyl ring significantly influences the electronic and steric properties of the molecule, thereby affecting its reactivity and biological activity.

| Isomer | CAS Number | Key Differentiating Features |

| 3-(2-Bromophenyl)acrylaldehyde | 66223-53-8 | The ortho-bromo isomer may exhibit different reactivity due to steric hindrance near the acrylaldehyde moiety.[3] |

| 3-(4-Bromophenyl)acrylaldehyde | 49678-04-8 | The para-bromo isomer has a similar molecular framework but may exhibit altered reactivity due to reduced steric hindrance and potentially enhanced resonance stabilization compared to the ortho isomer.[1] |

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. It is crucial to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes.[5][6][7] Do not breathe dust.[5]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[5][7] It is often stored under an inert atmosphere in a freezer at -20°C.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]

Conclusion

This compound is a multifaceted chemical entity with significant utility in both academic research and industrial applications. Its well-defined reactivity, coupled with the potential for diverse chemical modifications, positions it as a valuable scaffold for the development of novel pharmaceuticals and advanced materials. A thorough understanding of its synthesis, properties, and reactivity is paramount for harnessing its full potential in a safe and effective manner.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-(3-Bromo-4-fluorophenyl)acrylaldehyde () for sale [vulcanchem.com]

- 3. 3-(2-Bromophenyl)acrylaldehyde [myskinrecipes.com]

- 4. 15185-59-8|this compound|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Comprehensive Structure Elucidation of 3-(3-Bromophenyl)acrylaldehyde

Introduction: The Imperative for Rigorous Characterization

In the landscape of pharmaceutical and materials science, the unambiguous structural determination of synthetic intermediates is a cornerstone of successful research and development. 3-(3-Bromophenyl)acrylaldehyde, a substituted cinnamaldehyde, represents a key building block in the synthesis of a variety of target molecules, including potential therapeutics and specialized polymers.[1] Its biological activity is often linked to the α,β-unsaturated aldehyde moiety, which can act as a covalent inhibitor targeting specific protein residues.[1] Therefore, confirming its precise molecular structure, including stereochemistry and isomeric purity, is not merely an academic exercise but a critical prerequisite for advancing its application.

This guide presents a holistic, multi-technique approach to the structure elucidation of this compound. We will move beyond the mere collection of data, focusing instead on the logical workflow and the synergistic interpretation of results from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. This document is designed for researchers and drug development professionals, providing both field-proven protocols and the scientific rationale behind each analytical step.

Foundational Analysis: Confirming Molecular Weight and Key Functional Groups

Before delving into the complex details of atomic connectivity, the initial steps aim to confirm the compound's molecular formula and identify its primary functional groups. This foundational data provides a crucial framework for interpreting subsequent, more detailed spectroscopic results.

Mass Spectrometry (MS): The Bromine Isotopic Signature

Expert Insight: The presence of a bromine atom in the target molecule provides a distinct and easily identifiable isotopic pattern in mass spectrometry. Bromine naturally exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[2][3][4] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units, a hallmark signature for a monobrominated compound.[2][3][5]

Expected Results for C₉H₇BrO: The expected molecular weight is approximately 211.06 g/mol . The mass spectrum should exhibit two prominent peaks of nearly equal abundance corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.

| Ion | Expected m/z | Description |

| [M]⁺ | ~210 | Molecular ion with ⁷⁹Br isotope |

| [M+2]⁺ | ~212 | Molecular ion with ⁸¹Br isotope |

| [M-CHO]⁺ | ~181/183 | Fragment corresponding to the loss of the formyl group (CHO) |

| [C₇H₆Br]⁺ | ~155/157 | Fragment corresponding to the bromophenyl cation |

Table 1: Predicted key fragments and isotopic pattern for this compound in Mass Spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expert Insight: FTIR spectroscopy is an exceptionally rapid and non-destructive technique for identifying characteristic vibrational frequencies of functional groups. For this compound, we anticipate key signals confirming the aldehyde and the α,β-unsaturated system. Conjugation of a carbonyl group with an aromatic ring or a double bond lowers the C=O stretching frequency by approximately 25-30 cm⁻¹.[6][7][8][9]

Protocol: Attenuated Total Reflectance (ATR) FTIR ATR-FTIR is the preferred method due to its minimal sample preparation requirement.[10][11][12]

-

Background Scan: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to account for atmospheric H₂O and CO₂.[13]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm, uniform contact between the sample and the crystal surface.[10][13]

-

Data Acquisition: Collect the sample spectrum.

-

Cleaning: Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft wipe.[10]

Expected Vibrational Frequencies:

| Frequency (cm⁻¹) | Vibration | Functional Group |

| ~3050-3100 | C-H Stretch | Aromatic/Vinylic |

| ~2820 & ~2720 | C-H Stretch | Aldehyde (O=C-H) |

| ~1685-1710 | C=O Stretch | α,β-Unsaturated Aldehyde |

| ~1600 & ~1475 | C=C Stretch | Aromatic Ring |

| ~1580 | C=C Stretch | Alkene |

| ~970 | C-H Bend | trans-Alkene (Out-of-plane) |

Table 2: Key expected IR absorption bands. The aldehyde C-H stretches, particularly the shoulder peak around 2720 cm⁻¹, and the conjugated carbonyl stretch are highly diagnostic.[6][7][14]

High-Resolution Structural Detail: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. A suite of 1D and 2D NMR experiments is employed for an unambiguous assignment of all protons and carbons and to confirm stereochemistry.

Protocol: NMR Sample Preparation A properly prepared sample is critical for high-quality NMR data.

-

Massing: Weigh 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean vial.[15][16][17]

-

Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[15][18] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Filtration: Filter the solution through a pipette plugged with cotton or glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[18][19] Solid particles can interfere with the magnetic field homogeneity, degrading spectral resolution.[16]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

¹H NMR: Mapping the Proton Environment and Stereochemistry

Expert Insight: The ¹H NMR spectrum reveals the chemical environment of each proton, their integration (ratio), and their coupling to neighboring protons. The key diagnostic feature for this molecule is the large coupling constant (J-value) between the two vinylic protons, which is indicative of a trans (E) configuration. For trans protons, the coupling constant is typically in the range of 12–18 Hz, whereas for cis protons, it is smaller, around 6–12 Hz.[20]

Expected Chemical Shifts and Couplings:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-9 (Aldehyde) | ~9.7 | Doublet (d) | ~7.6 | 1H |

| H-2, H-4, H-5, H-6 | ~7.4 - 7.8 | Multiplet (m) | - | 4H |

| H-7 (Vinylic) | ~7.5 | Doublet (d) | ~16 | 1H |

| H-8 (Vinylic) | ~6.7 | Doublet of Doublets (dd) | ~16, ~7.6 | 1H |

Table 3: Predicted ¹H NMR data for this compound in CDCl₃. The large ~16 Hz coupling between H-7 and H-8 is strong evidence for the E-isomer.

¹³C NMR and DEPT-135: The Carbon Skeleton

Expert Insight: The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is run concurrently to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (like C-1, C-3, and the carbonyl C-9) are absent.

Expected Chemical Shifts:

| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C-9 (C=O) | ~193 | Absent |

| C-7 | ~155 | Positive (CH) |

| C-1, C-3 | ~130-138 | Absent |

| C-2, C-4, C-5, C-6 | ~123-135 | Positive (CH) |

| C-8 | ~129 | Positive (CH) |

Table 4: Predicted ¹³C NMR data. The aldehyde carbon (C-9) is characteristically downfield, and its absence in the DEPT-135 spectrum confirms it is not a CH group.[7][8]

Workflow Integration and Data Synthesis

Figure 1: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical strategy. Mass spectrometry provides immediate confirmation of the molecular weight and the presence of bromine through its characteristic 1:1 isotopic pattern for the [M]⁺ and [M+2]⁺ ions. FTIR spectroscopy validates the presence of the key α,β-unsaturated aldehyde functional group. Finally, a combination of ¹H and ¹³C NMR spectroscopy provides the complete atomic connectivity map, with the large vinylic coupling constant (~16 Hz) in the ¹H NMR spectrum unambiguously confirming the (E)- or trans-stereochemistry of the alkene. This rigorous, multi-faceted approach ensures the highest level of confidence in the compound's identity, a critical requirement for its use in regulated research and development environments.

References

- Vertex AI Search. IR Spectroscopy Tutorial: Aldehydes.

- Chemguide. mass spectra - the M+2 peak.

- Scribd. A Wittig Reaction of Trans-Cinnamaldehyde.

- Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation.

- Chemistry Steps. Isotopes in Mass Spectrometry.

- Unknown. NMR Sample Prepara-on.

- Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Bruker. Guide to FT-IR Spectroscopy.

- Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.

- Organomation. NMR Sample Preparation: The Complete Guide.

- Chemistry LibreTexts. 6.7: Other Important Isotopes- Br and Cl.

- Save My Exams. The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023.

- University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences.

- Cram. Wittig Reaction Of Trans-Cinnamaldehyde Lab Report.

- University of Minnesota Twin Cities. NMR Sample Preparation | College of Science and Engineering.

- University of Colorado Boulder. Elements With More Abundant Heavy Isotopes - Intro to Mass Spectrometry.

- Benchchem. This compound Research Compound.

- Boston University. Wittig Reaction - OpenBU.

- UND Scholarly Commons. Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry.

- Odinity. Wittig Synthesis of Alkenes.

- Reddit. Using HNMR to find E/Z ratio of Alkenes Formed.

- Unknown. fourier transform infrared spectroscopy.

- EduBirdie. Sample Lab Report - The Wittig Reaction.

- Chemistry LibreTexts. 12.4: Spectroscopic Properties of Aldehydes and Ketones.

- YouTube. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.

- ACS Publications. Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines | Journal of Agricultural and Food Chemistry.

- NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones.

- UCLA. IR Spectroscopy Tutorial: Ketones.

- Whitman College. GCMS Section 6.11.4.

- Vulcanchem. 3-(3-Bromo-4-fluorophenyl)acrylaldehyde () for sale.

- Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes.

- OpenOChem Learn. Coupling in Cis/Trans Alkenes.

- Chemistry Stack Exchange. Which has the higher chemical shift E/Z alkene?.

- ResearchGate. (PDF) 1H 13C NMR investigation of E/ Z-isomerization around C N bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines.

- Oxford Academic. Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors.

- ResearchGate. Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines.

- BLD Pharm. 15185-59-8|this compound.

- Sigma-Aldrich. (E)-3-(4-Bromophenyl)acrylaldehyde.

- TargetMol. (E)-3-(4-Bromophenyl)acrylaldehyde.

- Beilstein Journals. Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot.

- BLDpharm. 49678-04-8|(E)-3-(4-Bromophenyl)acrylaldehyde.

- The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

- BLD Pharm. 1200-07-3|3-(4-Bromophenyl)acrylic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 12. youtube.com [youtube.com]

- 13. mse.washington.edu [mse.washington.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. organomation.com [organomation.com]

- 17. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 18. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 19. sites.bu.edu [sites.bu.edu]

- 20. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]

3-(3-Bromophenyl)acrylaldehyde synthesis pathways

An In-depth Technical Guide to the Synthesis of 3-(3-Bromophenyl)acrylaldehyde

Introduction

This compound, a cinnamaldehyde analogue, is a pivotal intermediate in medicinal chemistry and materials science.[1] Its α,β-unsaturated aldehyde moiety serves as a reactive handle for various organic transformations, making it a valuable building block for complex molecular architectures.[1][2] Notably, this compound is a key precursor in the development of novel therapeutic agents, including potential anti-cancer drugs where the enal functionality acts as a covalent inhibitor targeting nucleophilic residues in proteins.[1] This guide provides an in-depth analysis of the primary synthetic pathways to this compound, offering a comparative look at their underlying mechanisms, experimental protocols, and strategic advantages for researchers in drug development and organic synthesis.

Physicochemical and Spectroscopic Data

Proper characterization of the target compound is critical for validating synthetic success.

| Property | Value | Source |

| IUPAC Name | (E)-3-(3-bromophenyl)prop-2-enal | [1] |

| CAS Number | 15185-59-8 | [1] |

| Molecular Formula | C₉H₇BrO | [3] |

| Molecular Weight | 211.05 g/mol | [1] |

| Appearance | Pale yellow solid | [1] |

| ¹H NMR | Predicted signals include a deshielded aldehyde proton (~δ 9.8 ppm) and aromatic protons (~δ 7.0–8.0 ppm).[4] | |

| IR Spectroscopy | Expected strong absorption bands around 1715 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C stretch).[4] |

Core Synthesis Pathways: A Comparative Overview

The synthesis of this compound can be efficiently achieved through several established methodologies. The choice of pathway is often dictated by factors such as desired yield, scalability, cost of reagents, and tolerance to specific functional groups. This guide will focus on three primary, field-proven methods:

-

Aldol Condensation (Claisen-Schmidt)

-

Horner-Wadsworth-Emmons (HWE) Olefination

-

Palladium-Catalyzed Heck Coupling

The following table provides a high-level comparison of these core strategies.

| Method | Typical Yield | Relative Cost | Scalability | Complexity |

| Aldol Condensation | 57% | Low | Moderate | Low |

| Heck Coupling | ~88% | High | High | Moderate |

| HWE Reaction | ~83%* | Moderate | Moderate | High |

*Yield reported for analogous substrates.[1]

Pathway 1: Aldol Condensation

The Aldol condensation, specifically the Claisen-Schmidt variant, represents the most direct and economical approach. It involves the base-catalyzed reaction between an aldehyde lacking α-hydrogens (3-bromobenzaldehyde) and an enolizable carbonyl compound (acetaldehyde).[5][6]

Reaction Mechanism

The reaction proceeds via a well-established mechanism. A base, typically sodium hydroxide, deprotonates the α-carbon of acetaldehyde to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration under the reaction conditions to yield the thermodynamically stable, conjugated product, this compound.[5]

Caption: Mechanism of the Claisen-Schmidt Condensation.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of this compound.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzaldehyde (1.0 mmol, 184 mg) in tetrahydrofuran (THF, 3 mL).

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C.

-

Reagent Addition: While stirring, add a 40% aqueous solution of acetaldehyde (1.2 mmol, 170 µL) followed by the dropwise addition of 1 M sodium hydroxide (1.0 mL).

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 6 hours.

-

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Chromatography: Purify the crude residue by column chromatography on silica gel using a petroleum ether:ethyl acetate (6:1) eluent to afford the final product as a pale yellow solid.

Caption: Workflow for Aldol Condensation Synthesis.

Pathway 2: Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable and stereoselective method for forming alkenes, particularly α,β-unsaturated carbonyl compounds.[7] It is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion, which offers significant advantages, including enhanced nucleophilicity of the carbanion and straightforward removal of the water-soluble phosphate byproduct.[8][9]

Reaction Mechanism

The HWE reaction is prized for its high (E)-alkene selectivity.[9][10] The mechanism begins with the deprotonation of a phosphonate ester by a suitable base to generate a stabilized phosphonate carbanion.[8] This carbanion then undergoes a nucleophilic addition to the carbonyl of 3-bromobenzaldehyde, which is the rate-limiting step.[8] The resulting intermediate cyclizes to form an oxaphosphetane, which rapidly eliminates a dialkylphosphate salt to yield the thermodynamically favored (E)-alkene.[7]

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Experimental Protocol

This generalized protocol is based on the Wittig-type olefination of aromatic aldehydes.[1] For the HWE variant, a phosphonate such as diethyl (2-oxoethyl)phosphonate would be used in place of the phosphonium ylide.

-

Reactant Preparation: To a flask under an inert atmosphere (e.g., Nitrogen), add the phosphonate reagent (1.1 mmol). Dissolve it in a suitable anhydrous solvent like THF or Toluene (8 mL).

-

Ylide Formation: Cool the solution to 0°C and add a strong base (e.g., NaH, 1.1 mmol) portion-wise. Allow the mixture to stir for 30-60 minutes at 0°C to form the phosphonate carbanion.

-

Aldehyde Addition: Add a solution of 3-bromobenzaldehyde (1.0 mmol) in the same anhydrous solvent to the carbanion solution.

-

Reaction: Warm the reaction mixture to the required temperature (e.g., 80°C for toluene) and monitor by TLC until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). The phosphate byproduct will remain in the aqueous layer.[10][11]

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Caption: Catalytic Cycle of the Heck Reaction.

Experimental Protocol

This protocol is adapted for the coupling of an aryl halide with a protected acrolein, followed by deprotection. [1]Using an aryl dihalide like 3-bromoiodobenzene allows for selective reaction at the more reactive C-I bond.

-

Catalyst System Preparation: In a Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (3 mol%), tetrabutylammonium acetate (Bu₄N⁺OAc⁻, 2.0 mmol), and potassium carbonate (K₂CO₃, 1.5 mmol).

-

Reactant Addition: Add anhydrous DMF (4 mL), followed by 3-bromoiodobenzene (1.0 mmol) and acrolein diethyl acetal (3.0 mmol).

-

Reaction: Heat the mixture to 90°C and stir. Monitor the reaction's progress using TLC.

-

Cooling & Hydrolysis: Once the reaction is complete, cool the mixture to room temperature. Add 2 N HCl (10 mL) and stir vigorously for 30 minutes to hydrolyze the acetal to the aldehyde.

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the resulting crude oil via column chromatography to yield the final product.

Conclusion

The synthesis of this compound can be successfully accomplished through multiple robust pathways. The Aldol Condensation offers simplicity and cost-effectiveness, making it suitable for initial lab-scale synthesis. For higher yields and excellent stereocontrol favoring the desired (E)-isomer, the Horner-Wadsworth-Emmons reaction is a superior choice, benefiting from easy purification. Finally, for large-scale production where yield is paramount, the Heck Reaction provides the most efficient route, despite the higher initial cost of the palladium catalyst. The selection of the optimal pathway will ultimately depend on the specific project goals, available resources, and scale of the synthesis required by the research or drug development professional.

References

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]

-

Scribd. A Wittig Reaction of Trans-Cinnamaldehyde. Available from: [Link]

-

OpenBU. Wittig Reaction. Available from: [Link]

-

Odinity. Wittig Synthesis of Alkenes. Available from: [Link]

-

YouTube. Horner-Wadsworth-Emmons Reaction Mechanism | Organic Chemistry. Available from: [Link]

-

Cram. Wittig Reaction Of Trans-Cinnamaldehyde Lab Report. Available from: [Link]

-

YouTube. Wittig reaction of cinnamaldehyde. Available from: [Link]

-

Mol-Instincts. 3-Bromobenzaldehyde (C7H5BrO) properties. Available from: [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]

-

Odinity. Intro to Organometallics: The Heck Reaction. Available from: [Link]

-

Organic Chemistry Portal. Heck Reaction. Available from: [Link]

-

Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. Available from: [Link]

-

University of North Texas. Synthesis of an Alkene via the Wittig Reaction. Available from: [Link]

-

PrepChem.com. Synthesis of 3-bromobenzaldehyde. Available from: [Link]

- Google Patents. CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal.

-

Science of Synthesis. Synthesis by Aldol and Related Condensation Reactions. Available from: [Link]

-

Wikipedia. 3-Bromobenzaldehyde. Available from: [Link]

-

Beyond Benign. Aldol Condensation. Available from: [Link]

-

University of Central Florida. The WITTIG REACTION With CHEMILUMINESCENCE!. Available from: [Link]

-

University of Delaware. 8. Wittig Reaction. Available from: [Link]

-

SciSpace. Synthesis of functionalized cinnamaldehyde derivatives by an oxidative Heck reaction and their use as starting materials for preparation of Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate reductoisomerase inhibitors. (2011). Available from: [Link]

-

RSC Publishing. Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors. Available from: [Link]

- Google Patents. US4036887A - Preparation of 3-bromobenzaldehyde.

-

ResearchGate. Mizoroki-Heck reaction of bromobenzene derivatives a. Available from: [Link]

-

JOCPR. Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Available from: [Link]

-

Organic Chemistry Portal. Palladium-Catalyzed Alkylarylation of Acrylamides with Unactivated Alkyl Halides. Available from: [Link]

-

MDPI. Palladium-Catalyzed Coupling of Aryl Halides and. Available from: [Link]

-

Magritek. The Aldol Condensation. Available from: [Link]

-

PubMed. Palladium-Catalyzed Synthesis of 1,3-Dienes from Allenes and Organic Halides. Available from: [Link]

-

UniCA IRIS - Università degli Studi di Cagliari. Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Available from: [Link]

-

Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed). Available from: [Link]

-

MySkinRecipes. 3-(2-Bromophenyl)acrylaldehyde. Available from: [Link]

-

The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. webqc.org [webqc.org]

- 3. 3-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. 3-(3-Bromo-4-fluorophenyl)acrylaldehyde () for sale [vulcanchem.com]

- 5. magritek.com [magritek.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Wittig-Horner Reaction [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Wittig Reaction for the Synthesis of 3-(3-Bromophenyl)acrylaldehyde

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 3-(3-Bromophenyl)acrylaldehyde, a valuable intermediate in organic synthesis. We will delve into the core principles of the Wittig reaction, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Foundational Principles: The Wittig Reaction

The Wittig reaction stands as a cornerstone of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon double bonds.[1] Discovered by Georg Wittig in 1954, this Nobel Prize-winning method facilitates the conversion of a carbonyl group (from an aldehyde or ketone) into an alkene.[1] The reaction's power lies in its regioselectivity; the double bond is formed precisely at the location of the original carbonyl carbon, offering a distinct advantage over elimination reactions that can yield isomeric mixtures.[2]

The core of the reaction involves two key components: a carbonyl compound and a phosphorus ylide (also known as a Wittig reagent).[3][4] The entire process is propelled by a strong thermodynamic driving force: the formation of the exceptionally stable triphenylphosphine oxide byproduct.[5][6][7]

The Reaction Mechanism: A Stepwise Perspective

Understanding the mechanism is paramount to mastering the reaction and troubleshooting potential issues. The process can be dissected into two primary stages: the formation of the ylide and its subsequent reaction with the aldehyde.

-

Ylide Generation: The journey begins with a phosphonium salt, typically prepared via an SN2 reaction between triphenylphosphine and an alkyl halide.[1][4] This salt possesses acidic α-protons, which can be abstracted by a strong base (e.g., n-butyllithium, sodium hydride, or sodium ethoxide) to generate the nucleophilic phosphorus ylide.[1][2][8] The ylide is a resonance-stabilized species with a negatively charged carbon adjacent to a positively charged phosphorus atom.[9]

-

Olefin Synthesis: The ylide's nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde (in our case, 3-bromobenzaldehyde).[10][11] Contemporary understanding suggests this proceeds via a concerted [2+2] cycloaddition, directly forming a four-membered ring intermediate known as an oxaphosphetane.[3][5][12] This transient ring structure rapidly collapses, breaking the C-P and C-O bonds and forming a C=C and P=O double bond. This fragmentation yields the desired alkene and the thermodynamically stable triphenylphosphine oxide.[4]

Caption: The Wittig Reaction Mechanism.

Controlling Stereochemistry: The Role of the Ylide

A critical aspect of the Wittig reaction is the stereochemistry of the resulting alkene. This is largely dictated by the nature of the ylide.

-

Unstabilized Ylides (e.g., where the carbon is attached to alkyl groups) are highly reactive and typically yield (Z)-alkenes (cis) through a kinetically controlled pathway.[3][13][14]

-

Stabilized Ylides (e.g., where the carbon is adjacent to an electron-withdrawing group like a carbonyl or ester) are less reactive.[13][14] In this case, the initial cycloaddition is often reversible, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane intermediate. This intermediate then decomposes to form the (E)-alkene (trans) as the major product.[8][13]

For the synthesis of this compound, the required ylide is derived from (formylmethyl)triphenylphosphonium chloride. The presence of the conjugated formyl group makes this a stabilized ylide . Therefore, the reaction is expected to exhibit high (E)-stereoselectivity, yielding the trans isomer as the predominant product.[15]

Experimental Protocol: Synthesis of (E)-3-(3-Bromophenyl)acrylaldehyde

This protocol is designed as a self-validating system, with explanations for key steps to ensure both success and understanding.

Safety Precautions: This procedure should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) is mandatory. All reagents are chemical irritants; handle with care. Anhydrous solvents are hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| (Formylmethyl)triphenylphosphonium chloride | C₂₀H₁₈ClOP | 340.78 | 4.26 g | 12.5 | Wittig salt, hygroscopic.[16][17] |

| Sodium Ethoxide | C₂H₅ONa | 68.05 | 0.85 g | 12.5 | Strong base, handle under inert gas. |

| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 1.85 g | 10.0 | Starting aldehyde. |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 50 mL | - | Reaction solvent. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | For extraction and washing. |

| Saturated NaCl (Brine) | NaCl(aq) | - | As needed | - | For washing. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying agent. |

| Silica Gel | SiO₂ | - | As needed | - | For column chromatography. |

| Hexane/Ethyl Acetate | - | - | As needed | - | Eluent for chromatography. |

Step-by-Step Methodology

Caption: Experimental Workflow for Synthesis.

Part A: Preparation of the Phosphorus Ylide (Wittig Reagent)

-

Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

-

Reagent Addition: Under a positive flow of nitrogen, add (formylmethyl)triphenylphosphonium chloride (4.26 g, 12.5 mmol) and anhydrous ethanol (30 mL) to the flask. Stir until the salt is fully dissolved.

-

Base Addition: Carefully add sodium ethoxide (0.85 g, 12.5 mmol) to the solution in one portion.

-

Ylide Formation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the ylide.

Part B: The Wittig Reaction

-

Aldehyde Preparation: In a separate small flask, dissolve 3-bromobenzaldehyde (1.85 g, 10.0 mmol) in anhydrous ethanol (20 mL).

-

Addition: Add the 3-bromobenzaldehyde solution dropwise to the stirring ylide solution over 10-15 minutes using an addition funnel.

-

Reaction: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 8:2 Hexane:Ethyl Acetate). The reaction is complete when the starting aldehyde spot has been consumed. This typically takes 2-4 hours.

Part C: Work-up and Isolation

-

Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Resuspension: To the resulting residue, add 50 mL of diethyl ether and 50 mL of water. Stir vigorously for 10 minutes.

-

Causality: This step partitions the organic product into the ether layer, while the water-soluble salts and some of the triphenylphosphine oxide byproduct move to the aqueous layer. A significant amount of triphenylphosphine oxide will precipitate as a white solid.

-

-

Filtration: Filter the biphasic mixture through a Büchner funnel to remove the precipitated triphenylphosphine oxide.

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and collect the organic (ether) layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

-

Washing: Combine all organic extracts and wash them sequentially with 50 mL of water and 50 mL of saturated NaCl (brine).

-

Causality: The brine wash helps to remove residual water from the organic layer, initiating the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a yellow oil or solid.

Part D: Purification

-

Chromatography: Purify the crude product via flash column chromatography on silica gel.

-

Elution: Elute with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity to 80:20).

-

Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid.

Product Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development and research.

| Property | Expected Result |

| Appearance | Pale yellow solid |

| Yield | 70-85% (typical) |

| Melting Point | Literature-dependent; compare to known values. |

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~9.7 ppm (d, 1H): Aldehyde proton (CHO), doublet due to coupling with the adjacent vinyl proton.[18]

-

δ ~7.2-7.8 ppm (m, 5H): Aromatic protons and one of the vinyl protons.

-

δ ~6.7 ppm (dd, 1H): The other vinyl proton, showing coupling to both the aldehyde proton and the other vinyl proton.

-

The large coupling constant (J ≈ 16 Hz) between the two vinyl protons is characteristic of the (E)-trans configuration.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~193 ppm: Aldehyde carbonyl carbon.[19]

-

δ ~120-155 ppm: Aromatic and alkene carbons.

-

δ ~122 ppm: Carbon bearing the bromine atom (C-Br).

-

-

IR Spectroscopy (ATR):

-

~1685 cm⁻¹: Strong C=O stretch of the conjugated aldehyde.[19]

-

~1630 cm⁻¹: C=C stretch of the alkene.

-

~970 cm⁻¹: Strong C-H out-of-plane bend, characteristic of a trans-disubstituted alkene.

-

References

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from Wikipedia. [Link]

-

ChemBK. (2024). (formylmethyl)triphenylphosphonium chloride. Retrieved from ChemBK. [Link]

-

Quora. (2015). What is the stereoselectivity of Wittig's reaction?. Retrieved from Quora. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from Organic Chemistry Portal. [Link]

-

AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from AdiChemistry. [Link]

-

Wikipedia. (n.d.). Wittig reagents. Retrieved from Wikipedia. [Link]

-

Cram. (2017). Wittig Reaction Of Trans-Cinnamaldehyde Lab Report. Retrieved from Cram. [Link]

-

Scribd. (n.d.). Unstabilized Ylide Reactions in Wittig. Retrieved from Scribd. [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from Master Organic Chemistry. [Link]

-

EduBirdie. (2019). The Wittig Reaction Lab Report. Retrieved from EduBirdie. [Link]

-

Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from Organic Chemistry Data. [Link]

-

Homework.Study.com. (n.d.). How could you differentiate cinnamaldehyde and cinnamic acid by each of the following methods. Retrieved from Homework.Study.com. [Link]

-

Homework.Study.com. (n.d.). Show the arrow pushing mechanism for the Wittig reaction of trans-cinnamaldehyde with NaOH to produce 1,4-diphenyl-1,3-butadiene. Retrieved from Homework.Study.com. [Link]

-

BYJU'S. (n.d.). Wittig Reaction. Retrieved from BYJU'S. [Link]

-

National Center for Biotechnology Information. (n.d.). Cinnamaldehyde. PubChem Compound Database. Retrieved from NIH. [Link]

-

Organic Spectroscopy International. (2015). CINNAMALDEHYDE. Retrieved from Organic Spectroscopy International. [Link]

-

University of Missouri-St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from UMSL. [Link]

-

Boston University. (2012). Wittig Reaction. Retrieved from OpenBU. [Link]

-

Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II. Retrieved from Lumen Learning. [Link]

-

Macalester College. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from Macalester College. [Link]

-

Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from Science and Education Publishing. [Link]

-

Chemdad Co. (n.d.). (FORMYLMETHYL)TRIPHENYLPHOSPHONIUM CHLORIDE. Retrieved from Chemdad Co. [Link]

Sources

- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. Wittig reagents - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Wittig Reaction Of Trans-Cinnamaldehyde Lab Report - 858 Words | Cram [cram.com]

- 11. homework.study.com [homework.study.com]

- 12. open.bu.edu [open.bu.edu]

- 13. adichemistry.com [adichemistry.com]

- 14. scribd.com [scribd.com]

- 15. benchchem.com [benchchem.com]

- 16. chemimpex.com [chemimpex.com]

- 17. (FORMYLMETHYL)TRIPHENYLPHOSPHONIUM CHLORIDE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 18. ORGANIC SPECTROSCOPY INTERNATIONAL: CINNAMALDEHYDE [orgspectroscopyint.blogspot.com]

- 19. homework.study.com [homework.study.com]

A Guide to the Synthesis of 3-(3-Bromophenyl)acrylaldehyde via Claisen-Schmidt Condensation

Introduction

3-(3-Bromophenyl)acrylaldehyde, a substituted cinnamaldehyde derivative, is a valuable building block in organic synthesis. Its structure, featuring an α,β-unsaturated aldehyde and an aryl bromide, provides two distinct points for further chemical modification. The conjugated system is a classic Michael acceptor, and the aryl bromide is amenable to a wide array of palladium-catalyzed cross-coupling reactions. This dual reactivity makes it a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and materials.

This technical guide provides an in-depth exploration of the synthesis of this compound via the Claisen-Schmidt condensation. This specific variant of the aldol condensation is exceptionally well-suited for this transformation, offering high selectivity and good yields. We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss characterization techniques, and offer insights into process optimization and troubleshooting.

Mechanistic Insights: The Claisen-Schmidt Condensation

The synthesis is achieved through a base-catalyzed crossed aldol condensation, specifically known as the Claisen-Schmidt condensation. This reaction involves the condensation of an aromatic carbonyl compound that lacks α-hydrogens with an enolizable aldehyde or ketone.[1][2] In this case, 3-bromobenzaldehyde (which has no α-hydrogens) reacts with acetaldehyde (which has acidic α-hydrogens).[3] This strategic choice of reactants is crucial as it prevents the self-condensation of the aromatic aldehyde, thereby minimizing side products and simplifying purification.[4]

The reaction proceeds in a series of well-defined, base-catalyzed steps:

-

Enolate Formation: A hydroxide ion (from a base like NaOH) abstracts an acidic α-hydrogen from acetaldehyde.[5] This deprotonation forms a resonance-stabilized enolate ion, which serves as the key carbon nucleophile in the reaction.[6][7]

-

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde.[8][9] This step creates a new carbon-carbon bond and forms a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by a water molecule (the conjugate acid of the hydroxide catalyst), yielding a β-hydroxy aldehyde, the initial aldol addition product.[6]

-

Dehydration: Under the basic reaction conditions, the aldol addition product readily undergoes dehydration.[10] A hydroxide ion abstracts a second, now more acidic, α-hydrogen to form another enolate. The subsequent elimination of a hydroxide ion via an E1cB (Elimination Unimolecular Conjugate Base) mechanism results in the formation of a stable, conjugated double bond, yielding the final α,β-unsaturated aldehyde product.[9] The extended conjugation involving the aromatic ring, the new double bond, and the carbonyl group provides the thermodynamic driving force for this final elimination step.[8]

Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.

Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of this compound. Adherence to stoichiometry and temperature control are critical for maximizing yield and purity.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 3-Bromobenzaldehyde | ≥98% | Sigma-Aldrich | Liquid, handle in a fume hood.[11] |

| Acetaldehyde | ≥99% | Sigma-Aldrich | Highly volatile, low boiling point. Keep cool. |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific | Corrosive solid. |

| Ethanol (EtOH) | 200 Proof, Absolute | Decon Labs | Solvent. |

| Diethyl Ether (Et₂O) | ACS Grade | VWR | Extraction solvent. |

| Hydrochloric Acid (HCl) | 2N solution | VWR | For neutralization. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | Drying agent. |

| Deionized Water (H₂O) | - | - | For solutions and washing. |

Stoichiometry

| Compound | Molar Mass ( g/mol ) | Molar Eq. | Moles (mmol) | Mass (g) | Volume (mL) | Density (g/mL) |

| 3-Bromobenzaldehyde | 185.02 | 1.0 | 25.0 | 4.63 | 2.92 | 1.587 |

| Acetaldehyde | 44.05 | 1.2 | 30.0 | 1.32 | 1.68 | 0.784 |

| Sodium Hydroxide | 40.00 | 1.1 | 27.5 | 1.10 | - | - |

Step-by-Step Synthesis Workflow

-

Reagent Preparation:

-

Prepare a 10% w/v aqueous solution of sodium hydroxide by dissolving 1.10 g of NaOH pellets in 11 mL of deionized water. Allow the solution to cool to room temperature.

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.63 g (25.0 mmol) of 3-bromobenzaldehyde in 20 mL of ethanol.

-

-

Reaction Setup & Execution:

-

Cool the flask containing the 3-bromobenzaldehyde solution in an ice-water bath with continuous stirring.

-

In a separate small beaker, add 1.32 g (30.0 mmol) of acetaldehyde to 10 mL of ethanol.

-

Slowly add the acetaldehyde solution to the cooled 3-bromobenzaldehyde solution over 5 minutes.

-

Using a dropping funnel, add the prepared 10% NaOH solution dropwise to the reaction mixture over 20-30 minutes. It is critical to maintain the internal temperature below 10 °C during the addition to suppress acetaldehyde self-condensation.[12]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. The mixture may turn yellow or form a precipitate.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 hexanes:ethyl acetate eluent. Spot the starting 3-bromobenzaldehyde and the reaction mixture. The reaction is complete when the starting aldehyde spot has been consumed.

-

-

Work-up and Isolation:

-

Pour the reaction mixture into 100 mL of ice-cold water.

-

Carefully neutralize the mixture by slowly adding 2N HCl until the pH is ~7.

-

Extract the aqueous mixture with diethyl ether (3 x 40 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 30 mL) followed by brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product, a yellow oil or solid, can be purified by recrystallization from a minimal amount of hot ethanol/water or by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.[13]

-

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

-

Appearance: Typically a pale yellow solid or oil.

-

¹H NMR (400 MHz, CDCl₃): Expected signals include:

-

Aldehyde Proton (CHO): A doublet around δ 9.7 ppm with a coupling constant (J) of ~7-8 Hz.

-

Vinyl Protons (CH=CH): Two doublets in the range of δ 6.7-7.8 ppm. The proton β to the carbonyl will be further downfield.

-

Aromatic Protons: A complex multiplet pattern between δ 7.3-7.8 ppm corresponding to the four protons on the bromophenyl ring.

-

-

¹³C NMR (100 MHz, CDCl₃): Key expected signals:

-

Carbonyl Carbon (C=O): δ ~193 ppm.

-

Alkene Carbons (C=C): δ ~128-155 ppm.

-

Aromatic Carbons: Multiple signals between δ ~122-138 ppm, including the carbon bearing the bromine atom (C-Br) at the lower end of this range.

-

-

Infrared (IR) Spectroscopy (ATR):

-

C=O Stretch (Aldehyde): Strong absorption band around 1680-1700 cm⁻¹.

-

C=C Stretch (Alkene): Medium absorption band around 1625 cm⁻¹.

-

C-H Stretch (Aldehyde): Two characteristic medium bands around 2720 and 2820 cm⁻¹.

-

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield | 1. Incomplete reaction. 2. Self-condensation of acetaldehyde. 3. Product loss during work-up. | 1. Extend reaction time, monitoring by TLC. 2. Ensure slow, dropwise addition of base at low temperature (<10°C).[14] 3. Use ice-cold water for washes to minimize product solubility.[14] |

| Multiple Products by TLC | 1. Self-condensation of acetaldehyde. 2. Formation of Cannizzaro products from 3-bromobenzaldehyde. | 1. Strictly maintain low temperature during base addition. 2. Use stoichiometric amounts of base; avoid large excess. The Cannizzaro reaction is less likely under these conditions but possible with strong base and higher temperatures.[15] |

| Oily Product Fails to Solidify | 1. Presence of impurities (e.g., unreacted starting material, solvent). 2. Product may have a low melting point. | 1. Purify via flash column chromatography. Ensure all solvent is removed under high vacuum. 2. Cool the oil in an ice bath and scratch the flask to induce crystallization. |

| Reaction Does Not Start | 1. Inactive catalyst (old NaOH solution). 2. Low-quality or wet reagents/solvents. | 1. Prepare a fresh solution of NaOH. 2. Use anhydrous solvents and ensure reagents meet the required purity specifications. |

Safety Considerations

-

3-Bromobenzaldehyde: Irritant to skin, eyes, and respiratory system.

-

Acetaldehyde: Extremely flammable, volatile, and an irritant. It is also a suspected carcinogen. All manipulations must be performed in a well-ventilated fume hood.

-

Sodium Hydroxide (NaOH): Highly corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Diethyl Ether: Highly flammable and volatile. Ensure there are no ignition sources nearby during the extraction process.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for the entire procedure.

References

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. Retrieved from [Link]

-

Wikipedia. (2024). Aldol condensation. In Wikipedia. Retrieved from [Link]

-

Quora. (2016). Why is NaOH required in aldol condensation? Quora. Retrieved from [Link]

-

YouTube. (2020). base catalyzed aldol. YouTube. Retrieved from [Link]

-

YouTube. (2018). An animated, base-catalyzed crossed aldol condensation mechanism explained. YouTube. Retrieved from [Link]

-

YouTube. (2020). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. YouTube. Retrieved from [Link]

-

Unknown. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. BYJU'S. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch18: Aldol reaction of RCHO. University of Calgary. Retrieved from [Link]

-

Homework.Study.com. (n.d.). What function does sodium hydroxide serve in the aldol reaction? Homework.Study.com. Retrieved from [Link]

-

Vedantu. (n.d.). Explain the mechanism of claisen-schmidt reaction. Vedantu. Retrieved from [Link]

-

SATHEE. (n.d.). Aldol Condensation. SATHEE. Retrieved from [Link]

-

Quora. (2021). Why does NaOH act as a hydrogen acceptor in aldol condensation whereas it acts as Nu- in Cannizzaro? Quora. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Thieme. Retrieved from [Link]

-

Wikipedia. (2023). Claisen–Schmidt condensation. In Wikipedia. Retrieved from [Link]

-

Wikipedia. (2023). 3-Bromobenzaldehyde. In Wikipedia. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]